molecular formula C15H22FNO2 B13251053 tert-Butyl 3-amino-3-(3-fluorophenyl)-2,2-dimethylpropanoate

tert-Butyl 3-amino-3-(3-fluorophenyl)-2,2-dimethylpropanoate

Cat. No.: B13251053
M. Wt: 267.34 g/mol
InChI Key: GQKBDNUTPBVSGR-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-3-(3-fluorophenyl)-2,2-dimethylpropanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butyl ester group, an amino group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-amino-3-(3-fluorophenyl)-2,2-dimethylpropanoate typically involves the reaction of tert-butyl 3-amino-2,2-dimethylpropanoate with a fluorophenyl derivative. One common method involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as reagents . The reaction is carried out in dichloromethane as the solvent, and the product is obtained in good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored for the efficient and sustainable synthesis of tert-butyl esters . This method allows for better control of reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-3-(3-fluorophenyl)-2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.

    Reduction: The fluorophenyl group can be reduced to form non-fluorinated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides.

Major Products Formed

    Oxidation: Formation of oximes or nitro compounds.

    Reduction: Formation of non-fluorinated derivatives.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

tert-Butyl 3-amino-3-(3-fluorophenyl)-2,2-dimethylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-3-(3-fluorophenyl)-2,2-dimethylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-amino-3-(4-fluorophenyl)-2,2-dimethylpropanoate
  • tert-Butyl 3-amino-3-(2-fluorophenyl)-2,2-dimethylpropanoate
  • tert-Butyl 3-amino-3-(3-chlorophenyl)-2,2-dimethylpropanoate

Uniqueness

tert-Butyl 3-amino-3-(3-fluorophenyl)-2,2-dimethylpropanoate is unique due to the specific position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl ester group also provides stability and makes it a useful intermediate in organic synthesis.

Properties

Molecular Formula

C15H22FNO2

Molecular Weight

267.34 g/mol

IUPAC Name

tert-butyl 3-amino-3-(3-fluorophenyl)-2,2-dimethylpropanoate

InChI

InChI=1S/C15H22FNO2/c1-14(2,3)19-13(18)15(4,5)12(17)10-7-6-8-11(16)9-10/h6-9,12H,17H2,1-5H3

InChI Key

GQKBDNUTPBVSGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)C(C1=CC(=CC=C1)F)N

Origin of Product

United States

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